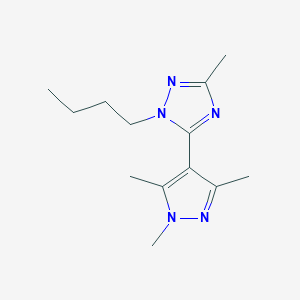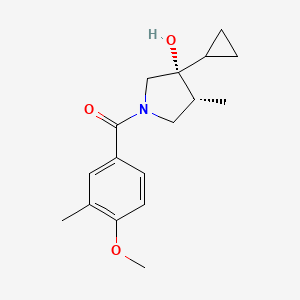
2-(2,3-dichloro-6-fluorobenzyl)-5-(dimethylamino)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridazin-3(2H)-one derivatives, including compounds similar to 2-(2,3-dichloro-6-fluorobenzyl)-5-(dimethylamino)pyridazin-3(2H)-one, typically involves multi-step chemical reactions starting from accessible precursors. The process may involve nucleophilic substitution reactions, esterification, hydrazinolysis, and cyclization steps to construct the pyridazinone core and introduce various substituents to achieve the desired chemical structure (Pattison et al., 2009).
Molecular Structure Analysis
The molecular structure of pyridazin-3(2H)-one derivatives, including our compound of interest, can be characterized by a range of spectroscopic and crystallographic techniques. X-ray diffraction (XRD) analysis provides insights into the crystal structure, revealing the arrangement of atoms and the geometry of the molecule. Spectroscopic methods like FT-IR, UV-Vis, 1H-NMR, and 13C-NMR are crucial for confirming the chemical structure, identifying functional groups, and elucidating the electronic environment of the molecules (El Kalai et al., 2023).
Chemical Reactions and Properties
Pyridazin-3(2H)-one derivatives participate in various chemical reactions, reflecting their reactivity and interaction with different chemical agents. Nucleophilic substitution reactions, for example, are common, allowing for the introduction of different substituents into the pyridazinone ring. These reactions contribute to the chemical diversity and potential biological activities of these compounds. The electronic properties, such as the frontier molecular orbital (FMO) analysis, provide insights into the chemical reactivity and stability of these molecules (El Kalai et al., 2023).
Physical Properties Analysis
The physical properties of pyridazin-3(2H)-one derivatives, such as melting points, solubility, and stability, are crucial for their handling and application in various fields. These properties are influenced by the molecular structure and substituents present in the compound. For instance, the introduction of halogen atoms like chlorine and fluorine can affect the compound's lipophilicity and thermal stability (Kamble et al., 2015).
Chemical Properties Analysis
The chemical properties of these derivatives are largely defined by the functional groups attached to the pyridazinone core. The presence of amino, chloro, and fluoro substituents can significantly influence the compound's acidity, basicity, and reactivity towards other chemical species. These properties are pivotal in dictating the compound's behavior in chemical reactions and its interaction with biological targets (Pattison et al., 2009).
Propriétés
IUPAC Name |
2-[(2,3-dichloro-6-fluorophenyl)methyl]-5-(dimethylamino)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2FN3O/c1-18(2)8-5-12(20)19(17-6-8)7-9-11(16)4-3-10(14)13(9)15/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTGBXPKKAJBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)N(N=C1)CC2=C(C=CC(=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dichloro-6-fluorobenzyl)-5-(dimethylamino)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5628141.png)
![4-(1-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperidin-4-yl)pyrimidine](/img/structure/B5628142.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-5,6-dimethylpyrimidin-4-amine](/img/structure/B5628153.png)
![(3R*,4S*)-4-phenyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-amine](/img/structure/B5628160.png)
![3-(2-furyl)-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}acrylamide](/img/structure/B5628162.png)
![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B5628190.png)
![3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5628195.png)


![4'-fluoro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}biphenyl-2-carboxamide](/img/structure/B5628224.png)



